4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family It is characterized by the presence of a bromine atom at the 4th position, a propyl group at the 1st position, and a nitrile group at the 3rd position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1H-pyrazole with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-azido-1-propyl-1H-pyrazole-3-carbonitrile or 4-thiocyanato-1-propyl-1H-pyrazole-3-carbonitrile.
Reduction Products: 4-Bromo-1-propyl-1H-pyrazole-3-amine.
Oxidation Products: 4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups may play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-1-ethyl-1H-pyrazole-3-carbonitrile
- 4-Bromo-1-isopropyl-1H-pyrazole-3-carbonitrile
Uniqueness
4-Bromo-1-propyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 1st position and the nitrile group at the 3rd position differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
4-bromo-1-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-2-3-11-5-6(8)7(4-9)10-11/h5H,2-3H2,1H3 |
InChI Key |
PBNHUTRGQTWWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C#N)Br |
Origin of Product |
United States |
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